DC-BPi-11 hydrochloride

Epigenetics Bromodomain Inhibition Selectivity

DC-BPi-11 HCl is a well-characterized BPTF probe with >100-fold selectivity, validated by co-crystal structure (PDB:7F5E). Its strong cellular activity (IC50=0.89μM) makes it essential for BPTF-specific leukemia studies, avoiding the polypharmacology of BET inhibitors. Ideal for lead optimization.

Molecular Formula C20H24ClN5O2S
Molecular Weight 434.0 g/mol
Cat. No. B12404696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-BPi-11 hydrochloride
Molecular FormulaC20H24ClN5O2S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl
InChIInChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H
InChIKeyPJUVQDSPLCHMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-BPi-11 hydrochloride: A Selective BPTF Bromodomain Inhibitor for Leukemia and Epigenetics Research Procurement


DC-BPi-11 hydrochloride is a small-molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF), a key epigenetic regulator implicated in leukemia and other cancers [1]. It was developed through a structure-guided medicinal chemistry campaign, which included the optimization of structural fragments derived from the BPTF inhibitor TP-238 [1]. This compound is distinguished by its high affinity and selectivity for the BPTF bromodomain, demonstrated through both biochemical and cellular assays, and is a valuable tool for investigating BPTF-dependent transcriptional programs [1].

Why BPTF Inhibitors Are Not Interchangeable: The DC-BPi-11 hydrochloride Differentiation Case


The BPTF bromodomain presents a unique ligand-binding pocket that differs significantly from other bromodomains, such as those in the BET family (e.g., BRD4). Consequently, inhibitors developed for other bromodomains exhibit poor or no activity against BPTF, and vice versa [1]. Furthermore, even among BPTF-targeted compounds, significant variations in biochemical potency, selectivity, and cellular efficacy exist. For instance, the first-generation BPTF ligand AU1 exhibits a Kd of 2.8 µM, while more advanced inhibitors like DC-BPi-11 and BZ1 show over 100-fold and 350-fold selectivity, respectively [1]. Therefore, substituting one BPTF inhibitor for another without rigorous validation can lead to confounding off-target effects and inaccurate biological interpretation. The quantitative evidence below underscores why DC-BPi-11 hydrochloride is a distinct and valuable tool for precise BPTF interrogation.

DC-BPi-11 hydrochloride: Quantifiable Evidence of Differentiation vs. Closest Analogs


DC-BPi-11 hydrochloride: Superior Biochemical Selectivity for BPTF Over Other Bromodomains

In the discovery publication, DC-BPi-11 was shown to exhibit a selectivity for the BPTF bromodomain that was over 100-fold greater than its activity against a panel of other bromodomain (BRD) targets [1]. This high degree of selectivity distinguishes it from less selective probes, including its parent compound TP-238, which is a dual CECR2/BPTF inhibitor, and underscores its utility for experiments where BPTF-specific effects must be isolated .

Epigenetics Bromodomain Inhibition Selectivity

DC-BPi-11 hydrochloride: Potent Cellular Target Engagement (EC50) in Leukemia Cells

In human leukemia MV-4-11 cells, DC-BPi-11 hydrochloride exhibits potent cellular target engagement, inhibiting BPTF with an EC50 value of 120 nM after 24 hours of treatment . This demonstrates that the compound effectively penetrates cells and engages its target at sub-micromolar concentrations, a critical feature that is not guaranteed by biochemical IC50 values alone.

Leukemia Cellular Target Engagement BPTF Inhibition

DC-BPi-11 hydrochloride: Functional Antiproliferative Activity (IC50) in Leukemia Cells

Consistent with its cellular target engagement, DC-BPi-11 hydrochloride potently inhibits the proliferation of human leukemia MV-4-11 cells, with a reported IC50 of 0.89 µM after 24 hours of treatment . This functional, disease-relevant activity validates BPTF as a therapeutic target in this leukemia model and positions DC-BPi-11 as a valuable tool for probing BPTF-dependent growth mechanisms.

Leukemia Antiproliferative Activity Drug Discovery

DC-BPi-11 hydrochloride: Structurally Validated Binding Mode via Co-Crystal Structure

The high affinity and selectivity of DC-BPi-11 are underpinned by a co-crystal structure of the compound bound to the BPTF bromodomain, which has been deposited in the Protein Data Bank (PDB ID: 7F5E) [1]. This structural data provides atomic-level insight into the binding interactions that drive its potency and selectivity, enabling rational, structure-based optimization and the design of more advanced chemical probes. This level of characterization is a key differentiator from less well-validated BPTF ligands.

Structural Biology Medicinal Chemistry BPTF Bromodomain

DC-BPi-11 hydrochloride: Validated Research and Procurement Application Scenarios


Epigenetic Target Validation in Leukemia Models

Utilize DC-BPi-11 hydrochloride to validate the role of BPTF in leukemia cell proliferation. The compound's demonstrated functional activity (IC50 = 0.89 µM) in MV-4-11 cells makes it an ideal tool for dissecting BPTF-dependent transcriptional programs in acute myeloid leukemia (AML) and other hematological malignancies. Its selectivity profile (>100-fold over other BRDs) [1] ensures that observed phenotypic effects can be confidently attributed to BPTF inhibition.

Chemical Probe for Bromodomain Selectivity Profiling

Employ DC-BPi-11 hydrochloride as a reference inhibitor in bromodomain selectivity panels. Its well-characterized selectivity profile provides a benchmark for evaluating the specificity of new BPTF-targeted compounds. This is critical for drug discovery programs aiming to minimize off-target effects and improve therapeutic indices for epigenetic therapies.

Structural Biology and Rational Drug Design

Leverage the publicly available co-crystal structure of DC-BPi-11 bound to the BPTF bromodomain (PDB: 7F5E) for structure-based drug design. This structural information can guide medicinal chemistry efforts to improve potency, selectivity, or drug-like properties of next-generation BPTF inhibitors, accelerating hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-BPi-11 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.